2-[[(2S)-2-[[(2S)-2-[[1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CGX-1160 involves the solid-phase peptide synthesis (SPPS) method. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for the protection of amino groups. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of CGX-1160 follows a similar SPPS approach but on a larger scale. Automation and optimization of reaction conditions, such as temperature and solvent systems, are crucial for maximizing yield and purity . The final product undergoes rigorous quality control to ensure consistency and efficacy.
Chemical Reactions Analysis
Types of Reactions
CGX-1160 primarily undergoes peptide bond formation and cleavage reactions during its synthesis . It is relatively stable and does not readily participate in oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions
Fmoc-protected amino acids: Used in the SPPS method for sequential addition to the peptide chain.
Piperidine: Employed for the removal of the Fmoc protecting group.
Trifluoroacetic acid (TFA): Used for cleaving the peptide from the resin and deprotecting side chains.
Major Products Formed
The primary product formed is the linear peptide CGX-1160. Post-synthesis modifications, such as cyclization or conjugation with other molecules, can be performed to enhance its stability and bioactivity .
Scientific Research Applications
Chemistry
In chemistry, CGX-1160 serves as a model compound for studying peptide synthesis and modification techniques .
Biology
Biologically, CGX-1160 is used to investigate the mechanisms of pain modulation and neuropeptide interactions .
Medicine
Medically, CGX-1160 has shown promise in treating chronic pain, particularly neuropathic pain associated with spinal cord injury . It has completed Phase Ib clinical trials and received orphan-drug designation from the FDA .
Industry
In the pharmaceutical industry, CGX-1160 is being explored as a potential non-opioid analgesic, offering an alternative to traditional pain management therapies .
Mechanism of Action
CGX-1160 exerts its effects by activating the G-protein-coupled neurotensin receptor 1 (NTR1) . This activation leads to the modulation of pain signaling pathways, resulting in analgesia . The compound’s ability to selectively target NTR1 without affecting other receptors contributes to its superior safety profile compared to other analgesics .
Comparison with Similar Compounds
Similar Compounds
CGX-1007 (Conantokin G): Another conopeptide with analgesic properties.
CGX-1051 (κ-PVIIA): A conopeptide targeting potassium channels.
ACV1 (Vc1.1):
Uniqueness
CGX-1160 is unique due to its high potency and selectivity for the neurotensin receptor 1, which distinguishes it from other conopeptides that target different receptors or ion channels . Its synthetic accessibility and favorable safety profile further enhance its potential as a therapeutic agent .
Properties
CAS No. |
229180-41-0 |
---|---|
Molecular Formula |
C74H117N19O27 |
Molecular Weight |
1704.8 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C74H117N19O27/c1-7-37(4)59(71(116)89-49(74(119)120)29-36(2)3)91-67(112)47(30-40-16-18-41(97)19-17-40)88-70(115)52-15-12-28-93(52)73(118)46(14-9-11-27-76)86-63(108)42(13-8-10-26-75)85-72(117)60(39(6)96)92-61(106)38(5)80-66(111)48(31-53(77)98)87-68(113)50(34-94)82-56(101)33-78-55(100)32-79-62(107)43(21-24-57(102)103)83-65(110)45(22-25-58(104)105)84-69(114)51(35-95)90-64(109)44-20-23-54(99)81-44/h16-19,36-39,42-52,59-60,94-97H,7-15,20-35,75-76H2,1-6H3,(H2,77,98)(H,78,100)(H,79,107)(H,80,111)(H,81,99)(H,82,101)(H,83,110)(H,84,114)(H,85,117)(H,86,108)(H,87,113)(H,88,115)(H,89,116)(H,90,109)(H,91,112)(H,92,106)(H,102,103)(H,104,105)(H,119,120)/t37?,38-,39+,42-,43-,44+,45-,46-,47-,48-,49?,50-,51-,52?,59-,60-/m0/s1 |
InChI Key |
RMBUSFDUDIVELV-OHRCIBIGSA-N |
Isomeric SMILES |
CCC(C)[C@@H](C(=O)NC(CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]3CCC(=O)N3 |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C3CCC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.